{2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13462416
Molecular Formula: C21H33N3O3
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H33N3O3 |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | benzyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C21H33N3O3/c1-4-24(20(25)19(22)15(2)3)18-13-9-8-12-17(18)23-21(26)27-14-16-10-6-5-7-11-16/h5-7,10-11,15,17-19H,4,8-9,12-14,22H2,1-3H3,(H,23,26)/t17?,18?,19-/m0/s1 |
| Standard InChI Key | POHDTHQSOOFQGB-ACBHZAAOSA-N |
| Isomeric SMILES | CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
Introduction
Chemical Structure and Molecular Properties
The compound features a cyclohexyl backbone substituted with an ethylamino group linked to an (S)-2-amino-3-methylbutanoyl moiety, terminated by a benzyl carbamate. Its IUPAC name is benzyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate, with the molecular formula C₂₁H₃₃N₃O₃ and a molecular weight of 375.5 g/mol . Key structural attributes include:
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Stereochemistry: The (S)-configuration at the 2-amino-3-methylbutanoyl group is critical for chiral specificity in biological interactions.
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Functional Groups: The benzyl ester enhances lipophilicity, potentially improving membrane permeability compared to tert-butyl or hydroxyethyl analogues .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₃N₃O₃ |
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | Benzyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate |
| Canonical SMILES | CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
| PubChem CID | 66564968 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Amino Acid Coupling: (S)-2-Amino-3-methylbutanoic acid (L-valine derivative) is activated (e.g., via mixed anhydride or carbodiimide) and coupled to ethylamino-cyclohexylamine.
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Esterification: The intermediate is treated with benzyl chloroformate to introduce the carbamate group .
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Purification: Chromatographic methods (e.g., reverse-phase HPLC) yield the final product .
Key Reaction Conditions
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Catalysts: Sodium cyanoborohydride for reductive amination steps .
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Solvents: Tetrahydrofuran (THF) or dichloromethane for esterification .
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Protection Strategies: Use of tert-butyloxycarbonyl (Boc) groups for amine protection during synthesis .
Comparative Analysis with Structural Analogues
Benzyl vs. Tert-Butyl Esters
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Stability: Benzyl esters exhibit higher metabolic stability than tert-butyl esters in hepatic microsomal assays.
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Solubility: The tert-butyl group improves aqueous solubility (LogP: 2.1 vs. 3.4 for benzyl).
Ethylamino vs. Hydroxyethyl Substitutions
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Potency: Ethylamino derivatives show 10-fold higher ACE inhibition than hydroxyethyl analogues due to reduced steric hindrance .
Analytical Characterization
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